
2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile hydrochloride
Overview
Description
2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile hydrochloride (2CPH) is a synthetic organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a derivative of acetonitrile, a common organic compound. 2CPH has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, anti-viral, and anti-bacterial properties. In addition, 2CPH has been shown to possess the ability to modulate the activity of various enzymes and receptors in the body, making it a promising target for drug development.
Scientific Research Applications
Environmental Impact of Chlorophenols
- Aquatic Environment Contamination: Chlorophenols, including 2-chlorophenol and 4-chlorophenol, have been evaluated for their toxic effects on mammalian and aquatic life. Despite their moderate toxicity, long-term exposure can significantly impact fish. These compounds exhibit low persistence in environments with capable microflora for biodegradation, though this can vary based on environmental conditions. Their strong organoleptic effects are also notable (Krijgsheld & Gen, 1986).
Toxicity and Degradation of Herbicides
- Herbicide Toxicity Trends: A scientometric review on the toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D) highlighted its widespread use and the consequent environmental impact. This review suggests future research on 2,4-D should focus on molecular biology, particularly gene expression, and the degradation of pesticides (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment in Pesticide Production
- Pesticide Wastewater Reclamation: The pesticide industry produces high-strength wastewater containing toxic pollutants, including various chlorophenols and chlorinated herbicides. Biological processes and activated carbon have shown effectiveness in removing these compounds from wastewater, underscoring the importance of targeted treatment solutions (Goodwin, Carra, Campo, & Soares, 2018).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-piperidin-1-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2.ClH/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16;/h4-7,13H,1-3,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUNKLXNEJMLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



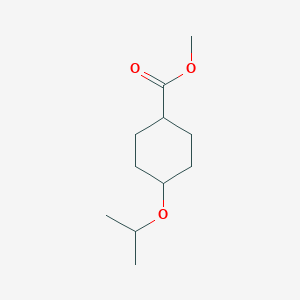
![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)
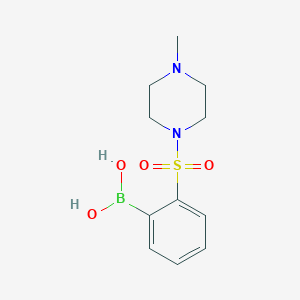
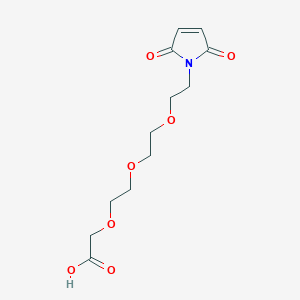
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)

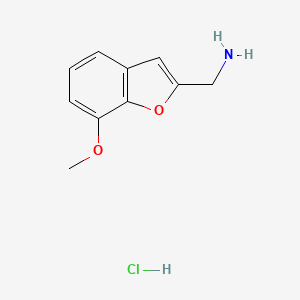
![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)
![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one hydrochloride](/img/structure/B1434012.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B1434013.png)
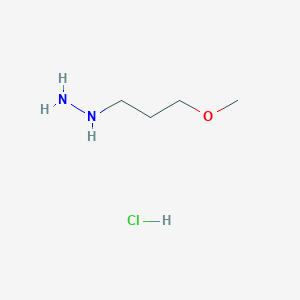
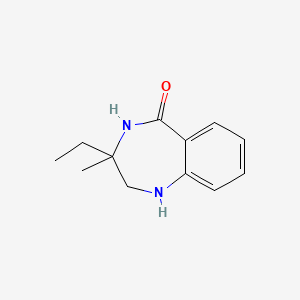
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1434019.png)
